An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique bioisosteric properties, allowing it to mimic amide and ester functionalities, coupled with a broad spectrum of biological activities, establish it as a privileged scaffold in the design of novel therapeutics.[3][4] Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[5][6] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, intended for researchers, scientists, and professionals in the field of drug development.
I. Retrosynthetic Analysis and Strategic Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is, in turn, formed from the reaction of an amidoxime with an acylating agent. Our target molecule, 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, can be deconstructed as follows:
-
The 3-p-tolyl substituent originates from p-tolylamidoxime .
-
The 5-ethyl substituent is introduced via an acylating agent , specifically propionyl chloride .
Therefore, our synthetic strategy is a two-step process:
-
Synthesis of the key intermediate, p-tolylamidoxime, from p-tolunitrile.
-
Condensation of p-tolylamidoxime with propionyl chloride followed by in-situ cyclization to yield the final product.
Caption: Retrosynthetic analysis of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole.
II. Experimental Protocols
Part A: Synthesis of p-Tolylamidoxime
The synthesis of the amidoxime precursor is a critical first step. This procedure involves the nucleophilic addition of hydroxylamine to the nitrile group of p-tolunitrile.
Materials:
-
p-Tolunitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
To this solution, add sodium carbonate (0.6 equivalents) in portions to liberate the free hydroxylamine. Stir for 15 minutes.
-
Add p-tolunitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the p-tolylamidoxime.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic nitrile and the inorganic hydroxylamine salt.
-
Sodium carbonate is a mild base used to neutralize the HCl salt of hydroxylamine, generating the free nucleophile required for the reaction. An excess of a strong base is avoided to prevent potential side reactions.
-
Refluxing provides the necessary activation energy for the addition reaction to proceed at a reasonable rate.
Part B: Synthesis of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
This final step involves the acylation of the prepared p-tolylamidoxime with propionyl chloride, followed by a thermally induced cyclization to form the 1,2,4-oxadiazole ring.
Materials:
-
p-Tolylamidoxime
-
Propionyl chloride
-
Pyridine (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
Step-by-Step Protocol:
-
Suspend p-tolylamidoxime (1.0 equivalent) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. The cyclization process can be monitored by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and pyridinium salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices:
-
Propionyl chloride is a reactive acylating agent that readily reacts with the nucleophilic hydroxyl group of the amidoxime.[7]
-
Pyridine acts as a base to neutralize the HCl generated during the acylation, preventing the protonation of the amidoxime and driving the reaction to completion.[8]
-
Toluene is used as the solvent due to its relatively high boiling point, which facilitates the thermal dehydration and cyclization of the O-acyl amidoxime intermediate.
-
An inert atmosphere is recommended to prevent the hydrolysis of the highly reactive propionyl chloride.
Caption: Experimental workflow for the synthesis of the target compound.
III. Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole. The following data are predicted based on the analysis of structurally similar compounds.
A. Physical Properties
| Property | Predicted Value |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 50-70 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
B. Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
~ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the oxadiazole ring.
-
~ 7.3-7.1 ppm (d, 2H): Aromatic protons meta to the oxadiazole ring.
-
~ 3.0-2.8 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group.
-
~ 2.4 ppm (s, 3H): Methyl protons (-CH₃) of the p-tolyl group.
-
~ 1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
~ 175-170 ppm: C5 carbon of the oxadiazole ring.
-
~ 168-164 ppm: C3 carbon of the oxadiazole ring.
-
~ 142-138 ppm: Quaternary aromatic carbon of the p-tolyl group attached to the methyl group.
-
~ 130-128 ppm: Aromatic CH carbons of the p-tolyl group.
-
~ 128-125 ppm: Quaternary aromatic carbon of the p-tolyl group attached to the oxadiazole ring.
-
~ 25-20 ppm: Methylene carbon (-CH₂) of the ethyl group.
-
~ 22-18 ppm: Methyl carbon (-CH₃) of the p-tolyl group.
-
~ 12-8 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2980-2850 | Aliphatic C-H stretch |
| ~ 1615-1580 | C=N stretch of the oxadiazole ring |
| ~ 1550-1500 | Aromatic C=C stretch |
| ~ 1450-1350 | C-O-N stretch of the oxadiazole ring |
| ~ 900-800 | C-H out-of-plane bending for the p-disubstituted aromatic ring |
4. Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI)
-
Expected Fragments (m/z):
-
188 [M]⁺: Molecular ion peak.
-
173 [M - CH₃]⁺: Loss of a methyl radical.
-
159 [M - C₂H₅]⁺: Loss of an ethyl radical.
-
117 [p-tolyl-C≡N]⁺: Fragment corresponding to p-tolunitrile.
-
91 [C₇H₇]⁺: Tropylium ion, characteristic of toluene derivatives.
-
IV. Conclusion and Future Perspectives
This guide has detailed a robust and reliable synthetic route for the preparation of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, a compound of interest for further investigation in drug discovery programs. The provided protocols are based on well-established chemical principles and offer a clear pathway for its synthesis and comprehensive characterization. The predicted analytical data serves as a benchmark for researchers to validate their experimental outcomes. Further studies could explore the biological activities of this compound and its analogs, potentially leading to the discovery of new therapeutic agents.
V. References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Kashef, H. S. (2021). Synthesis and Screening of New[1][9][10]Oxadiazole,[9][10][11]Triazole, and[9][10][11]Triazolo[4,3-b][9][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 285. [Link]
-
Koval, V. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7265. [Link]
-
Küçükgüzel, Ş. G., & Çıkla, P. (2001). 5-Furan-2yl[1][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(1), 75-82. [Link]
-
Ghosh, S., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
-
PrepChem. Preparation of 4-tolunitrile. [Link]
-
Pinheiro, R. O., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5). [Link]
-
Bloom Tech. (2024). What Reactions Can Be Carried Out Using Propionyl Chloride? [Link]
-
Rajesh, B. O., & Mazahar, F. (2007). ChemInform Abstract: Synthesis of 3,5‐Disubstituted[9][10][11]‐Oxadiazoles. ChemInform, 38(4). [Link]
-
Pinheiro, R. O., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]
-
Bagheri Hosseinabadi, M. (2018). How can I synthesis propionyl phloride? ResearchGate. [Link]
-
Organic Syntheses. p-TOLUIC ACID. [Link]
-
Vasin, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2425. [Link]
-
Pinheiro, R. O., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]
-
Google Patents. (1999). EP0895986A2 - A process for producing a nitrile.
-
Bartleby. (n.d.). D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of... [Link]
-
Zhang, Y., et al. (2020). Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. Web of Proceedings. [Link]
-
Wikipedia. (n.d.). Propionyl chloride. [Link]
-
Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2824-2827. [Link]
-
U.S. Environmental Protection Agency & National Institutes of Health. (1978). EPA/NIH Mass Spectral Data Base. [Link]
-
PubChem. p-Tolunitrile. [Link]
-
Kofanov, E. R. (2018). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Butlerov Communications, 54(4), 1-5. [Link]
-
Savariz, F. C., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 438-448. [Link]
-
El-Sayed, A. A. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Turkish Journal of Chemistry, 27(1), 109-116. [Link]
-
Selva, A., et al. (1978). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Organic Mass Spectrometry, 13(11), 642-646. [Link]
-
PrepChem. Preparation of p-toluic acid. [Link]
-
ScienceMadness Discussion Board. (2007). propionyl chloride. [Link]
-
Ainsworth, C. (1965). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry, 8(6), 791-794. [Link]
-
Pagoria, P. F., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl)-1,2,5-o. OSTI.GOV. [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link]
-
Ihnatova, T., et al. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Pharmacia, 68(1), 129-133. [Link]
Sources
- 1. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webofproceedings.org [webofproceedings.org]
- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. homework.study.com [homework.study.com]
- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
